

acetyl chloride synthesis from acetic acid and thionyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetyl chloride*

Cat. No.: *B048178*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Acetyl Chloride** from Acetic Acid and Thionyl Chloride

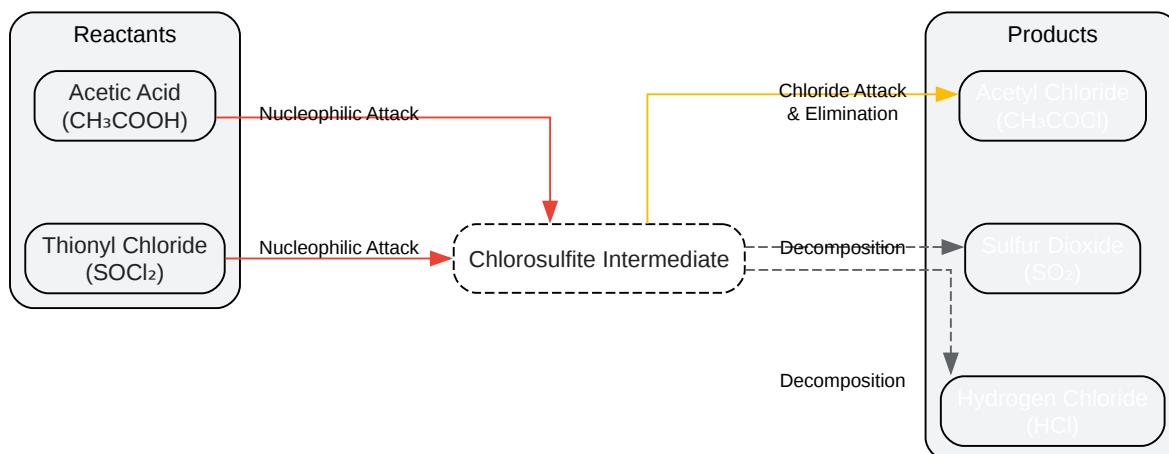
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to numerous other functional groups such as esters, amides, and anhydrides. **Acetyl chloride**, a key reagent in acetylation reactions, is efficiently synthesized from acetic acid using a chlorinating agent. Among the various reagents available, including phosphorus trichloride (PCl_3) and phosphorus pentachloride (PCl_5), thionyl chloride (SOCl_2) is often the preferred choice.^{[1][2]} The primary advantage of using thionyl chloride lies in the nature of its byproducts; the reaction yields gaseous sulfur dioxide (SO_2) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired **acetyl chloride**.^{[1][2][3][4]} This guide provides a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental protocols, and relevant quantitative data for successful synthesis.

Reaction Overview

The reaction involves the treatment of acetic acid with thionyl chloride, which replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.


Overall Reaction: $\text{CH}_3\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{COCl} + \text{SO}_2(\text{g}) + \text{HCl}(\text{g})$ [5]

This method is widely applicable for the synthesis of various acyl chlorides from their corresponding carboxylic acids. [6]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group, and thionyl chloride serves to convert it into a much better one.

- Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. [7][8]
- Intermediate Formation: This leads to the formation of a chlorosulfite intermediate.
- Chloride Attack and Elimination: A chloride ion, either from the intermediate itself or another thionyl chloride molecule, attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which results in the elimination of the final products: **acetyl chloride**, sulfur dioxide, and hydrogen chloride. [8]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for **acetyl chloride** synthesis.

Experimental Design and Protocols

Successful synthesis requires careful attention to experimental conditions, particularly the exclusion of moisture, as thionyl chloride and **acetyl chloride** are both highly reactive towards water.[\[1\]](#)

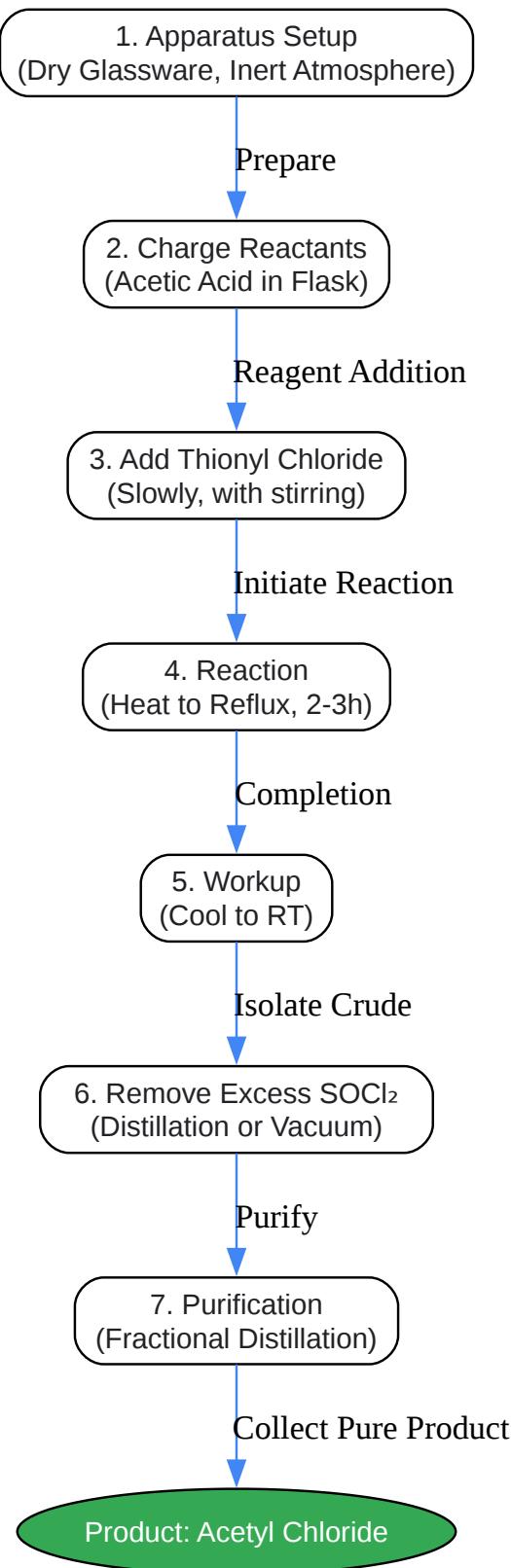
Quantitative Data Summary

The following table summarizes typical reaction parameters found in the literature for the synthesis of an acyl chloride from its corresponding carboxylic acid using thionyl chloride.

Parameter	Value	Source
Reactant Stoichiometry		
Carboxylic Acid	1.0 equivalent	[9]
Thionyl Chloride	1.0 - 2.0 equivalents	[1] [9]
Catalyst (e.g., DMF)	Catalytic amount (e.g., 1-2 drops)	[10]
Reaction Conditions		
Temperature	Room Temperature to Reflux (e.g., 84 °C)	[9]
Reaction Time	3 hours (at reflux)	[9]
Solvent	Neat (no solvent) or inert solvent (e.g., DCM)	[9] [10]
Yield		
Crude Product Yield	Typically high (>90%)	[11]

Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures.[\[1\]](#)[\[9\]](#)


Materials:

- Acetic Acid (glacial, anhydrous)
- Thionyl Chloride (SOCl_2)
- Inert solvent (e.g., Dichloromethane, optional)
- Round-bottomed flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2) or gas outlet to a scrubber
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus

Procedure:

- **Apparatus Setup:** Assemble a clean, dry round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere to prevent hydrolysis.[\[12\]](#) The top of the condenser should be fitted with a drying tube or connected to a gas scrubber (containing a sodium hydroxide solution) to neutralize the HCl and SO_2 gases produced.
- **Charging the Flask:** In a well-ventilated fume hood, charge the flask with glacial acetic acid (1.0 equiv).
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.1-2.0 equiv) to the acetic acid at room temperature with stirring. The addition is often done dropwise via an addition funnel. The reaction can be exothermic.
- **Reaction:** Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-3 hours.[\[9\]](#) The reaction is complete when the evolution of gas (HCl and SO_2) ceases.
- **Workup and Purification:**

- Cool the reaction mixture to room temperature.
- Excess thionyl chloride can be removed by distillation or under reduced pressure.[9] Due to its corrosive nature, a trap (e.g., liquid nitrogen) is recommended to protect the vacuum pump.[10]
- The crude **acetyl chloride** is then purified by fractional distillation.[2][3] Collect the fraction boiling at approximately 51-52 °C.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

Safety Considerations

- **Thionyl Chloride:** Is a corrosive and toxic substance. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#)
- **Acetyl Chloride:** Is a corrosive, flammable, and moisture-sensitive liquid. It fumes in air and reacts violently with water and alcohols.[\[13\]](#)
- **Byproducts:** Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction must be performed in a well-ventilated fume hood, and the off-gases should be passed through a scrubber.[\[1\]](#)

Conclusion

The synthesis of **acetyl chloride** from acetic acid and thionyl chloride is a robust and efficient method widely used in research and industry.[\[1\]](#)[\[6\]](#) The key advantages are the straightforward procedure and the formation of gaseous byproducts, which simplifies product purification. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce high-purity **acetyl chloride** for subsequent synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistryabc.com [chemistryabc.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. How does acetic acid react with: Thionyl chloride [\[allen.in\]](http://allen.in)
- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Acetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [acetyl chloride synthesis from acetic acid and thionyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048178#acetyl-chloride-synthesis-from-acetic-acid-and-thionyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com